N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide
Description
The compound “N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide” features a 2,2'-bithiophene core substituted at the 5-position with a hydroxyethyl group (–CH₂CH₂OH) linked to an ethanediamide (–NHCOCONH₂) moiety. The hydroxyethyl group enhances hydrophilicity, while the ethanediamide introduces hydrogen-bonding capabilities, which may influence crystallization, solubility, or intermolecular interactions.
Properties
IUPAC Name |
N'-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c13-11(16)12(17)14-6-7(15)8-3-4-10(19-8)9-2-1-5-18-9/h1-5,7,15H,6H2,(H2,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHJKDQSBTWDSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a Suzuki–Miyaura coupling reaction, which involves the reaction of a bromo-thiophene derivative with a boronic acid derivative in the presence of a palladium catalyst.
Attachment of the Hydroxyethyl Chain: The hydroxyethyl chain can be introduced via a nucleophilic substitution reaction, where a suitable hydroxyethyl halide reacts with the bithiophene derivative.
Formation of the Ethanediamide Group: The final step involves the reaction of the hydroxyethyl-bithiophene intermediate with ethanediamine under appropriate conditions to form the desired ethanediamide compound.
Industrial Production Methods
Industrial production of N’-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ethanediamide group can be reduced to form corresponding amines.
Substitution: The hydroxyethyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the bithiophene moiety.
Reduction: Amines derived from the ethanediamide group.
Substitution: Various substituted derivatives of the hydroxyethyl chain.
Scientific Research Applications
N’-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide has several scientific research applications:
Organic Electronics: It can be used as a building block for the synthesis of conductive polymers and organic semiconductors.
Materials Science: The compound’s unique electronic properties make it suitable for use in sensors and other electronic devices.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of N’-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The bithiophene moiety can interact with electron-rich or electron-deficient sites in biological molecules.
Pathways Involved: The compound may modulate signaling pathways related to oxidative stress or electron transport due to its redox-active nature.
Comparison with Similar Compounds
Comparison with Similar Bithiophene Derivatives
Functional Group Impact on Properties
Hydroxyalkyl Substituents
- Target Compound vs. Compound 14 : Both feature hydroxyalkyl chains (–CH₂CH₂OH vs. –C≡C–CH₂CH₂OH). The ethynyl group in compound 14 increases rigidity and conjugation length, whereas the hydroxyethyl group in the target compound offers flexibility. Hydroxy groups enhance solubility in polar solvents, critical for bioactivity or solution-processed materials. Compound 14’s anti-inflammatory activity suggests hydroxyalkyl-bithiophenes may interact with cellular targets via hydrogen bonding .
Amide vs. Ester/Carbonyl Groups
- The ethanediamide in the target compound is unique compared to acetyl (–COCH₃), formyl (–CHO), or carboxylate (–COOR) groups in natural analogues. In contrast, esters (e.g., methyl 2,2'-bithiophene-5-carboxylate (7)) are more hydrolytically labile, limiting their utility in biological environments .
Biological Activity
N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H16FNO2S3
- Molecular Weight : 393.5 g/mol
- CAS Number : 2097932-77-7
The compound features a bithiophene moiety, which is known for its ability to engage in π–π stacking interactions with various biological molecules. The hydroxyethyl group contributes to hydrogen bonding capabilities, enhancing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Modulation : The compound may act as an allosteric modulator of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological processes. Allosteric modulators can enhance or inhibit receptor activity without directly competing with the endogenous ligand, thereby offering a nuanced approach to modulation in therapeutic contexts .
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structural features exhibit antioxidant properties, potentially mitigating oxidative stress in cells. This suggests a role in neuroprotection and other therapeutic areas where oxidative damage is a concern.
- Cell Signaling Pathways : Research indicates that the compound may influence key signaling pathways associated with cell growth and differentiation. This includes modulation of pathways involving phospholipase C and calcium signaling, which are critical in neuronal function and survival .
In Vitro Studies
Several studies have investigated the effects of this compound on various cell lines:
- Neuroblastoma Cells : In vitro assays demonstrated that treatment with the compound resulted in reduced cell proliferation and induced apoptosis in neuroblastoma cells, suggesting potential anti-cancer properties.
- Primary Neuronal Cultures : The compound showed protective effects against glutamate-induced excitotoxicity, indicating its potential as a neuroprotective agent.
In Vivo Studies
Animal models have been employed to evaluate the therapeutic potential of this compound:
- Mouse Models of Alzheimer's Disease : Administration of the compound led to improvements in cognitive function and reduced amyloid plaque formation, highlighting its potential application in neurodegenerative diseases.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
